Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a benzyloxyphenyl moiety, and a tetrahydropyrimidine core, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the benzyloxyphenyl group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its unique chemical structure can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine core can also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the aromatic ring or the cyclopentyl group. These compounds may have varying degrees of biological activity and chemical reactivity. Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which can impart distinct properties and applications.
Properties
IUPAC Name |
cyclopentyl 3,4-dimethyl-2-oxo-6-(2-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-17-22(24(28)31-19-12-6-7-13-19)23(26-25(29)27(17)2)20-14-8-9-15-21(20)30-16-18-10-4-3-5-11-18/h3-5,8-11,14-15,19,23H,6-7,12-13,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFHKOTSHSXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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